molecular formula C8H15NO3 B2520689 4-Isobutyramidobutanoic acid CAS No. 117704-85-5

4-Isobutyramidobutanoic acid

Cat. No. B2520689
CAS RN: 117704-85-5
M. Wt: 173.212
InChI Key: KHXPBJABNQBPOR-UHFFFAOYSA-N
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Description

4-Isobutyramidobutanoic acid is a compound that can be inferred to have relevance in the field of organic chemistry and biochemistry, particularly in the synthesis and study of amino acids and their derivatives. While the provided papers do not directly discuss 4-Isobutyramidobutanoic acid, they do provide insights into related compounds and methodologies that could be applicable to its analysis.

Synthesis Analysis

The synthesis of related beta-amino acids has been demonstrated using aspartic acid as a starting material. A synthetic strategy involving the introduction of an alkyl group followed by the construction of an aziridine ring was employed, which could potentially be adapted for the synthesis of 4-Isobutyramidobutanoic acid . Additionally, the Ugi four-component reaction (U-4CR) has been used effectively with a chiral amine component to yield alpha-amino acid derivatives, suggesting a possible synthetic route for 4-Isobutyramidobutanoic acid by selecting appropriate starting materials and conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Isobutyramidobutanoic acid can be elucidated using techniques such as X-ray analysis, as demonstrated for a product obtained from the U-4CR with a chiral auxiliary . This approach could be applied to determine the stereochemistry and confirm the molecular structure of 4-Isobutyramidobutanoic acid once synthesized.

Chemical Reactions Analysis

The reactivity of substituted 4-aminobutanoic acids with enzymes such as gamma-aminobutyric acid aminotransferase has been studied, providing insights into the potential metabolic pathways and interactions of 4-Isobutyramidobutanoic acid within biological systems . Understanding the enzyme-substrate specificity and reaction mechanisms could inform the design of experiments to investigate the chemical reactions of 4-Isobutyramidobutanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Isobutyramidobutanoic acid can be inferred from related compounds. For instance, the solubility, stability, and reactivity in biological systems of similar amino acid derivatives have been explored, which could provide a basis for predicting the behavior of 4-Isobutyramidobutanoic acid in various environments . The stereoselective synthesis of 2-amino-4-hydroxybutanoic acid using a biocatalytic cascade also highlights the importance of chirality in the physical properties and biological activity of such compounds .

Scientific Research Applications

Proteostasis and Therapeutic Effects

4-Phenylbutyric acid, a compound structurally similar to 4-Isobutyramidobutanoic acid, has been extensively studied for its role as a chemical chaperone. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress, which is crucial for maintaining cellular health and preventing diseases related to protein misfolding. The therapeutic effects of 4-Phenylbutyric acid in various in vitro and in vivo model systems, including its potential to alleviate various pathologies by improving protein folding in the ER, are significant for biomedical research (Kolb et al., 2015).

Isoacids in Ruminant Nutrition

Isoacids, including isobutyric acid, play a crucial role in the ruminal and intermediary metabolism of ruminants. They originate from the degradation products of certain amino acids and contribute to the biosynthesis of these amino acids and higher branched-chain volatile fatty acids. Isoacids have been shown to positively influence microbial fermentation in the rumen, which could be indirectly relevant to the study of 4-Isobutyramidobutanoic acid due to the similar metabolic pathways involved (Andries et al., 1987).

Microbial Production of Volatile Fatty Acids

Research into the microbial production of volatile fatty acids (VFAs) includes acetic, propionic, butyric, isobutyric, and isovaleric acids. These studies are relevant because they explore the use of microorganisms to produce VFAs from various raw materials, highlighting the importance of sustainable and renewable chemical production processes. This area of research may offer insights into the potential microbial applications or production methods for compounds like 4-Isobutyramidobutanoic acid (Bhatia & Yang, 2017).

Safety And Hazards

4-Isobutyramidobutanoic acid is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

4-(2-methylpropanoylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(2)8(12)9-5-3-4-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXPBJABNQBPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutyramidobutanoic acid

Synthesis routes and methods

Procedure details

To a solution of 20 gm (194 mMol) 4-aminobutanoic acid in dichloromethane (700 ml) were added 54 ml (407 mMol) triethylamine and the reaction mixture was stirred at room temperature for 10 minutes. To this mixture was then added a solution of 40.6 ml (407 mMol) isobutyryl chloride in dichloromethane (300 ml) dropwise and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure. The residue was dissolved in 1N sodium hydroxide and stirred for 30 minutes. This solution was then poured into diethyl ether, diluted with water and the phases separated. The aqueous phase was acidified with hydrochloric acid and then extracted with ethyl acetate. The organic extracts were combined, dried over magnesium sulfate and concentrated under reduced pressure to give an oil. Bulb to bulb distillation (0.05 mm Hg, pot temperature=235° C.) gave 13.98 gm (43.1%) N-(2-methyl)propionyl-4-aminobutanoic acid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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